3-Bromocyclooctene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

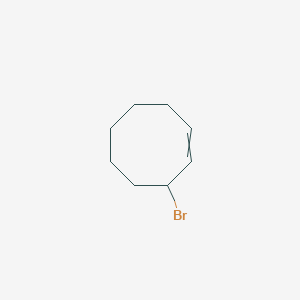

3-Bromocyclooctene is a chemical compound with the molecular formula C8H13Br . It is also known by other names such as (1Z)-3-Bromocyclooctene, (1Z)-3-Bromocyclooctène, and 1-Cyclooctene, 3-bromo- .

Synthesis Analysis

The synthesis of 3-Bromocyclooctene involves the ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents . This process allows the synthesis of highly regio- and stereo-regular polymers . A series of polyalkenamers with 90–99% head-to-tail/trans configuration were synthesized in good yields (33–87% yield) .

Molecular Structure Analysis

The molecular structure of 3-Bromocyclooctene consists of a cyclooctene ring with a bromine atom attached at the third carbon . The average mass of the molecule is 189.093 Da, and the monoisotopic mass is 188.020050 Da .

Chemical Reactions Analysis

The ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents allows the synthesis of highly regio- and stereo-regular polymers . These polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Scientific Research Applications

Ni-Catalyzed Asymmetric Cross-Hydrodimerization

Abstract: Saturated tertiary stereogenic carbon centers are essential in small organic molecules and materials. Ni-catalyzed asymmetric cross-hydrodimerization of N-acyl enamines and unactivated alkenes enables the construction of tertiary stereogenic carbon centers. This reaction mode provides head-to-tail regioselectivity and excellent chemo- and enantioselectivity, allowing for the formation of asymmetric alkyl-alkyl bonds from alkenes. Notably, this process occurs in the presence of both reducing and oxidizing reagents, making alkenes the sole precursors for enantioselective alkyl-alkyl bond formation .

Functionalized Regio-Regular Linear Polyethylenes via ROMP

Abstract: The ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents yields highly regio- and stereo-regular polymers. These polyalkenamers exhibit 90–99% head-to-tail/trans configuration, making them valuable for materials science and polymer engineering .

Functional Derivatization with Ester Groups

Abstract: New derivatives of cyclooctene containing ester groups at the 3- and 5-positions have been synthesized in high yields. These compounds offer potential applications in drug discovery, materials chemistry, and bioconjugation .

properties

IUPAC Name |

3-bromocyclooctene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUXFIKYVGQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338445 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromocyclooctene | |

CAS RN |

7422-06-2 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)

![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)